N-isopropyl-6-methylimidazo[2,1-b][1,3]thiazole-5-carboxamide
Description
N-Isopropyl-6-methylimidazo[2,1-b][1,3]thiazole-5-carboxamide is a heterocyclic compound featuring a fused imidazo[2,1-b]thiazole core. The molecule is substituted at the 5-position with a carboxamide group bearing an isopropyl moiety and at the 6-position with a methyl group. Its synthesis typically involves coupling activated carboxylic acid derivatives (e.g., esters or acid chlorides) with amines under standard coupling conditions .
Properties
IUPAC Name |
6-methyl-N-propan-2-ylimidazo[2,1-b][1,3]thiazole-5-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3OS/c1-6(2)11-9(14)8-7(3)12-10-13(8)4-5-15-10/h4-6H,1-3H3,(H,11,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNNLFSLABQTYKW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C=CSC2=N1)C(=O)NC(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of N-isopropyl-6-methylimidazo[2,1-b][1,3]thiazole-5-carboxamide, also known as 6-methyl-N-(propan-2-yl)imidazo[2,1-b][1,3]thiazole-5-carboxamide, is QcrB . QcrB is a key component of the mycobacterial cytochrome bcc-aa3 super complex, which is critical for the electron transport chain.
Mode of Action
The compound interacts with its target, QcrB, leading to disruption of the electron transport chain. This disruption inhibits the energy production in the mycobacteria, leading to their death.
Biochemical Pathways
The affected pathway is the electron transport chain in mycobacteria. The compound’s interaction with QcrB disrupts this chain, leading to a halt in energy production and ultimately, the death of the mycobacteria.
Pharmacokinetics
The compound has been found to have good drug exposure in mice. It was tolerable at >500 mg/kg in mice and at a dose of 200 mg/kg displayed good drug exposure in mice with an AUC (0-24h) >11,700 ng·hr/mL and a >24 hr half-life. The in vitro ADME properties (protein binding, CaCo-2, human microsomal stability and CYP450 inhibition) were determined for an outstanding compound of the series, ND-11543.
Result of Action
The compound’s action results in the death of mycobacteria. This is achieved through the disruption of the electron transport chain, which halts energy production in the mycobacteria.
Action Environment
Biological Activity
N-isopropyl-6-methylimidazo[2,1-b][1,3]thiazole-5-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and enzyme inhibition. This article synthesizes available research findings regarding its biological activity, including data tables and case studies.
Chemical Structure and Properties
- IUPAC Name : this compound
- CAS Number : 53572-98-8
- Molecular Formula : C10H12N4OS
- Molecular Weight : 236.29 g/mol
Antitumor Activity
Research indicates that compounds within the imidazo[2,1-b]thiazole class exhibit significant antitumor properties. For instance, a study evaluated various derivatives for their cytotoxic effects against cancer cell lines. The presence of specific functional groups, such as the thiazole ring and substituents on the phenyl ring, has been correlated with enhanced activity.
- Case Study : A series of thiazole derivatives were synthesized and tested against human glioblastoma U251 cells. One compound demonstrated an IC50 value of 10 µM, indicating potent cytotoxicity compared to standard chemotherapeutics like cisplatin .
Enzyme Inhibition
This compound has also been studied for its inhibitory effects on carbonic anhydrase (CA) isoforms.
- Research Findings : Inhibitory assays revealed that certain derivatives selectively inhibit hCA II over other isoforms (hCA I, IX, XII). The inhibition constants (Ki) ranged from 57.7 to 98.2 µM for hCA II, suggesting potential therapeutic applications in conditions where CA activity is dysregulated .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings include:
| Substituent Position | Effect on Activity |
|---|---|
| Methyl group at position 4 | Increases cytotoxicity |
| N-phenylcarboxamide group | Essential for antitumor activity |
| Variations in phenyl ring substitutions | Affect selectivity and potency |
Comparative Analysis with Related Compounds
To contextualize the activity of this compound, comparisons with similar compounds are essential. Below is a summary table of selected imidazo[2,1-b]thiazole derivatives and their respective biological activities:
| Compound Name | IC50 (µM) | Target | Notes |
|---|---|---|---|
| This compound | TBD | Antitumor | Promising lead compound |
| Compound A | 10 | Glioblastoma | High potency |
| Compound B | >1000 | CA I | No activity |
| Compound C | 57.7–98.2 | hCA II | Selective inhibition |
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Substituent Effects
The imidazo[2,1-b]thiazole core allows for diverse substitutions, enabling fine-tuning of physicochemical and biological properties. Below is a comparative analysis of key analogs:
Table 1: Structural Comparison of Imidazo[2,1-b]thiazole Derivatives
Q & A
Q. What are the established synthetic routes for N-isopropyl-6-methylimidazo[2,1-b][1,3]thiazole-5-carboxamide?
- Methodological Answer : The synthesis typically involves two key steps:
- Core formation : Reacting 2-aminothiazole derivatives with α-halocarbonyl compounds (e.g., γ-bromodiketones) under mild conditions to form the imidazo[2,1-b][1,3]thiazole scaffold .
- Carboxamide coupling : Treating the carboxylic acid intermediate (e.g., 6-methylimidazo[2,1-b]thiazole-5-carboxylic acid) with thionyl chloride to generate the acid chloride, followed by reaction with isopropylamine in anhydrous dichloromethane (DCM) using triethylamine as a base .
Key Conditions : - Temperature: 0–25°C for coupling reactions.
- Solvents: DCM or tetrahydrofuran (THF).
- Purification: Column chromatography (silica gel, hexane/ethyl acetate gradient).
Q. How is the compound structurally characterized?
- Methodological Answer : Use a combination of spectroscopic and analytical techniques:
- 1H/13C NMR : Assign peaks based on coupling patterns (e.g., methyl groups at δ 1.2–1.5 ppm for isopropyl, aromatic protons at δ 7.0–8.5 ppm) .
- HRMS (High-Resolution Mass Spectrometry) : Confirm molecular ion [M+H]+ with <2 ppm error .
- HPLC : Assess purity (>95%) using C18 columns and acetonitrile/water mobile phases .
Q. What initial biological screening assays are recommended for this compound?
- Methodological Answer : Prioritize assays based on structural analogs:
- Anticancer Activity : MTT assays against cancer cell lines (e.g., HepG2, MCF-7) at 1–100 μM concentrations .
- Antimicrobial Screening : Broth microdilution assays (MIC determination) against Gram-positive/negative bacteria .
- Cytotoxicity : Compare IC50 values with controls (e.g., doxorubicin) to assess selectivity .
Advanced Research Questions
Q. How can the coupling reaction yield be optimized for large-scale synthesis?
- Methodological Answer :
- Catalyst Screening : Test coupling agents like HATU or EDCI/HOBt for improved efficiency .
- Solvent Optimization : Replace DCM with DMF to enhance solubility of intermediates .
- Temperature Control : Conduct reactions at 0°C to minimize side-product formation .
- Yield Data : Pilot studies report 60–75% yields; scaling to >10 g requires continuous flow reactors for better heat management .
Q. How to resolve discrepancies in biological activity data across studies?
- Methodological Answer :
- Purity Analysis : Use HPLC-MS to identify impurities (e.g., hydrolyzed carboxylic acid or unreacted amine) that may skew results .
- Assay Variability : Standardize protocols (e.g., cell passage number, serum concentration) .
- Structural Confirmation : Re-characterize batches with divergent activity to rule out degradation .
Q. What are common impurities in the synthesis, and how are they analyzed?
- Methodological Answer :
- By-Products :
- Unreacted 6-methylimidazo[2,1-b]thiazole-5-carboxylic acid (detectable via TLC, Rf = 0.3 in ethyl acetate) .
- N-Isopropyl by-products from over-alkylation (identified by HRMS m/z 295.12 ).
- Mitigation : Use scavenger resins (e.g., trisamine) to quench excess acid chloride .
Q. What computational methods are used for target identification and binding mode analysis?
- Methodological Answer :
- Molecular Docking : Utilize AutoDock Vina with crystal structures of kinases (e.g., VEGFR2) to predict binding affinity .
- MD Simulations : Run 100 ns simulations in GROMACS to assess stability of ligand-protein complexes .
- Pharmacophore Modeling : Identify critical interactions (e.g., hydrogen bonds with Thr814 in VEGFR2) .
Q. How stable is the compound under varying storage conditions?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
